

(S)-3-Ethylcyclohexanone CAS number and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethylcyclohexanone**

Cat. No.: **B1604563**

[Get Quote](#)

Technical Guide: (S)-3-Ethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

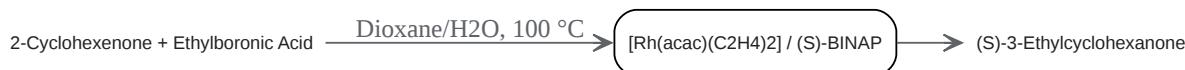
Introduction

(S)-3-Ethylcyclohexanone is a chiral cyclic ketone of interest in organic synthesis, particularly as a building block for more complex chiral molecules in the pharmaceutical and fragrance industries. Its stereocenter at the C3 position makes enantioselective synthesis a critical aspect of its preparation. This technical guide provides an in-depth overview of its chemical identity, and detailed methodologies for its asymmetric synthesis, focusing on catalytic conjugate addition reactions.

CAS Number: 74006-73-8[\[1\]](#)

Physicochemical Data

Property	Value
Molecular Formula	C ₈ H ₁₄ O [1]
Molecular Weight	126.20 g/mol [1]
IUPAC Name	(3S)-3-ethylcyclohexan-1-one [1]


Asymmetric Synthesis of (S)-3-Ethylcyclohexanone

The primary strategies for the enantioselective synthesis of (S)-3-Ethylcyclohexanone involve the asymmetric conjugate addition of an ethyl group to 2-cyclohexenone. This is typically achieved using chiral catalyst systems based on transition metals such as rhodium or copper. These methods offer high enantioselectivity and good yields.

Rhodium-Catalyzed Asymmetric 1,4-Addition

Rhodium complexes, particularly with chiral phosphine ligands like BINAP, are effective catalysts for the 1,4-addition of organoboron reagents to α,β -unsaturated ketones.^{[2][3]} This method is known for its broad substrate scope and high enantioselectivity.^[2]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Rhodium-catalyzed asymmetric 1,4-addition.

Quantitative Data for Rhodium-Catalyzed Arylation (Illustrative)

While specific data for the ethylation is not readily available in the provided search results, the following table illustrates typical results for the rhodium-catalyzed asymmetric addition of various arylboronic acids to 2-cyclohexenone, which is mechanistically analogous.

Arylboronic Acid	Ligand	Yield (%)	ee (%)
Phenylboronic acid	(S)-BINAP	99	97
4-Methoxyphenylboronic acid	(S)-BINAP	95	96
3-Chlorophenylboronic acid	(S)-BINAP	96	98

Data adapted from analogous reactions for illustrative purposes.

Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents

Copper-catalyzed reactions represent a powerful method for the conjugate addition of Grignard reagents to enones.^[4] The use of chiral ferrocenyl diphosphine ligands with copper salts allows for high enantioselectivity in the addition of ethylmagnesium bromide to 2-cyclohexenone.^[4]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Copper-catalyzed asymmetric conjugate addition.

Quantitative Data for Copper-Catalyzed Ethylation

Copper Salt	Ligand	Solvent	Temp (°C)	Yield (%)	ee (%)
CuCl	(S,S)-f-binaphane	Et ₂ O	-20	95	94
CuBr·SMe ₂	JosiPhos-type	Et ₂ O	-60	>95	up to 71
CuCl	TaniaPhos	Et ₂ O	0	>95	up to 96

Data adapted from copper-catalyzed conjugate addition of ethylmagnesium bromide to cyclohexenone.^[4]

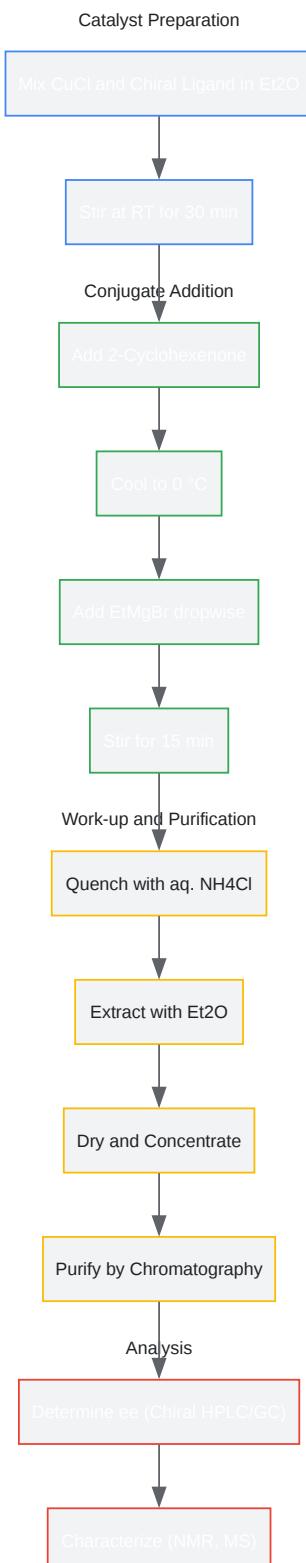
Experimental Protocols

The following is a representative, detailed protocol for the copper-catalyzed asymmetric conjugate addition of ethylmagnesium bromide to 2-cyclohexenone.

Objective: To synthesize **(S)-3-Ethylcyclohexanone** with high enantioselectivity.

Materials:

- Copper(I) chloride (CuCl)
- Chiral ferrocenyl diphosphine ligand (e.g., TaniaPhos)
- Anhydrous diethyl ether (Et₂O)
- 2-Cyclohexenone
- Ethylmagnesium bromide (EtMgBr) solution in Et₂O
- 1 M aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Argon gas supply
- Schlenk tube and standard glassware


Procedure:

- Catalyst Preparation:
 - In a flame-dried Schlenk tube under an argon atmosphere, add CuCl (12.5 μ mol) and the chiral diphosphine ligand (15 μ mol).
 - Add anhydrous Et₂O (2.5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.[4]
- Reaction Setup:
 - To the catalyst solution, add 2-cyclohexenone (0.25 mmol).
 - Stir the mixture for an additional 10 minutes at room temperature.
- Grignard Addition:
 - Cool the reaction mixture to 0 °C in an ice bath.
 - Slowly add the ethylmagnesium bromide solution (0.29 mmol) dropwise over 5 minutes.[4]
 - Continue stirring the reaction mixture at 0 °C for 15 minutes.
- Work-up and Purification:
 - Quench the reaction by adding 1 M aqueous NH₄Cl solution (1 mL).
 - Extract the aqueous layer with diethyl ether (3 x 10 mL).
 - Combine the organic layers and dry over anhydrous MgSO₄.
 - Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
 - Purify the crude product by flash column chromatography on silica gel to obtain pure **(S)-3-Ethylcyclohexanone**.

Characterization:

- The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
- The structure can be confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (s)-3-Ethylcyclohexanone | C8H14O | CID 9793762 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- To cite this document: BenchChem. [(S)-3-Ethylcyclohexanone CAS number and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1604563#s-3-ethylcyclohexanone-cas-number-and-synthesis\]](https://www.benchchem.com/product/b1604563#s-3-ethylcyclohexanone-cas-number-and-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com